2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine
Description
Historical Context and Emergence of Spirocyclic Systems in Organic Chemistry Research
Spiro compounds are characterized by having at least two molecular rings that share a single common atom, known as the spiro atom. wikipedia.org This structural feature distinguishes them from other bicyclic systems and imparts a unique three-dimensional geometry. The nomenclature for these compounds was first proposed by Adolf von Baeyer in 1900, laying the groundwork for their systematic study. wikipedia.org
Historically, the synthesis of spirocyclic frameworks has been a significant challenge for organic chemists. The presence of the spiro carbon atom can introduce steric strain, making these systems prone to rearrangements. researchgate.net However, the inherent three-dimensionality and conformational rigidity of spirocycles have made them attractive targets in various fields of chemistry. nih.gov In recent decades, there has been a surge of interest in these molecules, driven by the development of new synthetic methodologies. Advances in asymmetric synthesis, utilizing chiral catalysts or auxiliaries, have enabled the stereocontrolled preparation of spiro-fused rings with high enantioselectivity. researchgate.net Furthermore, novel approaches, including multicomponent reactions catalyzed by transition metals or organocatalysts, have been explored for the efficient and selective construction of diverse spiro derivatives. researchgate.net
The unique architecture of spirocyclic compounds is not only a synthetic challenge but also the source of their interesting properties and applications. Their rigid structure allows for a precise spatial arrangement of functional groups, which is crucial for interactions with biological targets like proteins and enzymes. researchgate.netnih.gov This has led to their investigation in medicinal chemistry for a wide range of potential therapeutic applications, including anticancer, antidepressant, and antibacterial agents. researchgate.net Beyond pharmaceuticals, spirocycles have found use in materials science as charge-transfer molecules and in the fragrance industry. researchgate.net
Significance of the 1,4-Dioxaspiro[4.5]decane Scaffold in Chemical Synthesis and Medicinal Chemistry
The 1,4-Dioxaspiro[4.5]decane scaffold is a prominent heterocyclic system that serves as a key structural motif in a variety of compounds with applications in both chemical synthesis and medicinal chemistry. This scaffold is often derived from the protection of one of the carbonyl groups of a cyclohexane-1,4-dione derivative as a ketal, typically with ethylene (B1197577) glycol. One of the key intermediates featuring this scaffold is 1,4-Dioxaspiro[4.5]decan-8-one, which is recognized as a highly useful bifunctional synthetic building block. researchgate.net Its utility extends to the synthesis of pharmaceutical intermediates, liquid crystals, and insecticides. researchgate.net
In the realm of medicinal chemistry, the 1,4-Dioxaspiro[4.5]decane moiety has been incorporated into molecules designed to interact with specific biological targets. For instance, derivatives of this scaffold have been investigated for their activity at serotonin (B10506) receptors. Research has shown that compounds incorporating the 1,4-Dioxaspiro[4.5]decane system can act as potent and selective agonists for the 5-HT1A receptor, a target relevant to neurological and psychiatric disorders. unimore.it
Furthermore, the 1,4-Dioxaspiro[4.5]decane scaffold has been utilized in the development of radioligands for imaging. A notable example is an 18F-labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivative, which has been synthesized and evaluated as a potent and selective ligand for the σ1 receptor. nih.gov This research highlights the potential of this scaffold in the development of imaging agents for tumors, as the σ1 receptor is overexpressed in many types of cancer cells. nih.gov The modular nature of the 1,4-Dioxaspiro[4.5]decane system allows for systematic structural modifications to optimize properties such as receptor affinity, selectivity, and pharmacokinetic profiles.
Overview of Academic Research Trajectories for 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine and its Analogues
While direct and extensive research specifically on this compound is not widely documented in publicly available literature, the academic research trajectories for its analogues and related compounds containing the spiro[4.5]decane core are indicative of the scientific interest in this chemical space. The research primarily focuses on the synthesis of novel derivatives and the exploration of their potential biological activities.
One area of investigation involves the synthesis of structurally related compounds. For example, a method for the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone (B32800) has been reported, utilizing a palladium-catalyzed aminocarbonylation reaction. dntb.gov.ua This demonstrates a synthetic route to introduce functional groups at the 6-position of the spiro[4.5]decane system, which is relevant to the synthesis of the title compound. Another related synthetic effort is the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3 + 2] cycloaddition, showcasing advanced methods for constructing functionalized spirocyclic systems. mdpi.com
In the context of medicinal chemistry, research on analogues provides insight into the potential applications of this compound. The investigation of 1-(1,4-dioxaspiro researchgate.netresearchgate.netdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine as a potent 5-HT1A receptor agonist suggests that the 1,4-dioxaspiro[4.5]decane moiety can serve as a key pharmacophoric element for targeting the central nervous system. unimore.it The ethylamine (B1201723) side chain in the title compound is a common feature in many biologically active molecules, particularly those targeting monoamine neurotransmitter systems. Therefore, it is plausible that research on this compound and its analogues would be directed towards evaluating their potential as neuromodulatory agents.
The table below summarizes some of the research on analogues of this compound, highlighting the synthetic strategies and potential areas of application.
| Compound Class | Synthetic Approach | Potential Research Trajectory |
| 2-Amino-spiro[4.5]decane-6-ones | [3 + 2] Cycloaddition | Exploration of novel scaffolds for medicinal chemistry |
| 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides | Palladium-catalyzed aminocarbonylation | Development of functionalized spirocycles for further chemical modification |
| 1-(1,4-Dioxaspiro researchgate.netresearchgate.netdec-2-ylmethyl)piperazine derivatives | Multi-step synthesis | Investigation as 5-HT1A receptor agonists for CNS disorders |
| 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane derivatives | Radiosynthesis | Development of PET imaging agents for oncology |
These research trajectories underscore a broader interest in leveraging the unique structural features of the 1,4-Dioxaspiro[4.5]decane scaffold to create novel molecules with potential applications in both synthetic methodology and drug discovery. Future academic research on this compound would likely build upon these foundations, exploring its synthesis and potential biological profile.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-6-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h9H,1-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWNLEUMWKOIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CCN)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 1,4 Dioxaspiro 4.5 Dec 6 Yl Ethylamine and Its Analogues
Established Synthetic Routes to the 1,4-Dioxaspiro[4.5]decane Core
The 1,4-dioxaspiro[4.5]decane framework is a common structural motif that serves as a crucial intermediate in the synthesis of various organic chemicals, including pharmaceutical agents. researchgate.net Its synthesis is well-established, primarily relying on the protection of a ketone functionality within a cyclohexanone (B45756) derivative.
Ketalization Reactions for Spiroketal Formation
The most direct and widely employed method for constructing the 1,4-dioxaspiro[4.5]decane system is the ketalization of a cyclohexanone precursor. This reaction involves treating the ketone with ethylene (B1197577) glycol in the presence of an acid catalyst to form the five-membered dioxolane ring that completes the spirocyclic system. The resulting structure is also known by several synonymous names, including cyclohexanone ethylene ketal and (ethylenedioxy)cyclohexane, which directly reflect this synthetic origin. nih.gov
This acid-catalyzed reaction is a reversible equilibrium process. To drive the reaction toward the formation of the spiroketal, water, the byproduct of the reaction, is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus. Various acid catalysts can be employed, ranging from p-toluenesulfonic acid (p-TSA) to mineral acids. In one documented approach, a sonochemical method utilizing a montmorillonite (B579905) KSF catalyst was used to synthesize a 1,4-dioxaspiro[4.5]decane derivative from cyclohexanone and a diol derived from oleic acid. researchgate.net
Utilization of Cyclohexanone Derivatives as Precursors
The choice of the specific cyclohexanone precursor is critical as it dictates the substitution pattern on the final spiroketal core. A variety of cyclohexanone derivatives serve as common starting materials.
Cyclohexanone: The parent cyclohexanone is used to produce the unsubstituted 1,4-dioxaspiro[4.5]decane scaffold. nih.govresearchgate.net
1,2-Cyclohexanedione: This precursor is used to synthesize 1,4-Dioxaspiro[4.5]decan-6-one, where one of the ketone groups is selectively protected as a ketal. lookchem.com This intermediate is particularly relevant as it positions a carbonyl group at the C-6 position, a key handle for introducing the target ethylamine (B1201723) side chain.
1,4-Cyclohexanedione: This symmetric diketone is the precursor to 1,4-Dioxaspiro[4.5]decan-8-one. researchgate.net The synthesis requires a selective mono-ketalization to leave one ketone functionality free for further transformations.
2-Acetylcyclohexanone (B32800): This derivative has been used to synthesize 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. The synthesis begins with the ketalization of the ring ketone of 2-acetylcyclohexanone. researchgate.net
The following table summarizes the relationship between common cyclohexanone precursors and the resulting spiro-decanes.
Table 1: Cyclohexanone Precursors and Corresponding Spiro-decane Products
| Precursor | Resulting Spiro-decane | Reference |
|---|---|---|
| Cyclohexanone | 1,4-Dioxaspiro[4.5]decane | nih.govresearchgate.net |
| 1,2-Cyclohexanedione | 1,4-Dioxaspiro[4.5]decan-6-one | lookchem.com |
| 1,4-Cyclohexanedione | 1,4-Dioxaspiro[4.5]decan-8-one | researchgate.net |
Regioselective Construction of the Spirocyclic System
When using dicarbonyl precursors like 1,2- or 1,4-cyclohexanedione, achieving regioselectivity is paramount to obtaining the desired mono-protected intermediate. Several strategies can be employed to control the ketalization at a specific carbonyl group.
One effective strategy involves the selective deketalization of a bis-ketal intermediate. For instance, 1,4-Dioxaspiro[4.5]decan-8-one was synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (the bis-ketal of 1,4-cyclohexanedione) via a selective deketalization in an acidic solution. researchgate.net By optimizing reaction conditions, such as using acetic acid as the catalyst at 65°C, one of the ketal groups can be selectively hydrolyzed, yielding the desired mono-ketal with high efficiency. researchgate.net This method raised the chromatographic yield from 65% to 80% and significantly reduced the reaction time. researchgate.net
In cases of non-symmetric diones like 2-acetylcyclohexanone, the inherent difference in reactivity between the ring ketone and the side-chain acetyl ketone can be exploited. Under standard ketalization conditions, the more sterically accessible and electronically favorable ring ketone often reacts preferentially, allowing for the regioselective formation of 6-acetyl-1,4-dioxaspiro[4.5]decane. researchgate.net
Methodologies for the Introduction of the Ethylamine Moiety
Once the 1,4-dioxaspiro[4.5]decane core is established, specifically with a functional handle at the C-6 position (such as in 1,4-Dioxaspiro[4.5]decan-6-one), the next stage is the construction of the ethylamine side chain. While direct synthesis of the title compound is not extensively documented, several standard organic methodologies can be adapted from analogous systems, such as the synthesis of 2-(1-cyclohexenyl)ethylamine (B57816) from cyclohexanone. rsc.orgtrea.comgoogle.compatsnap.com
Amination Reactions in the Synthesis of Dioxaspirodecane Derivatives
Amination reactions are a direct approach to installing the required nitrogen atom. A multi-step sequence analogous to the Delepine reaction offers a plausible route. This strategy involves converting a suitable precursor into an alkyl halide, which is then reacted with hexamethylenetetramine (urotropine), followed by acidic hydrolysis to yield the primary amine.
A synthetic route for 2-(1-cyclohexenyl)ethylamine illustrates this principle. The process starts with cyclohexanone and involves:
A Grignard reaction with vinylmagnesium bromide to form 1-vinylcyclohexanol. trea.compatsnap.com
A chlorination and rearrangement reaction using a chlorinating agent like thionyl chloride to produce (2-chloroethylmethylene)cyclohexane. trea.comgoogle.com
Quaternization of the resulting chloro-derivative with urotropine. trea.comgoogle.com
Acidic hydrolysis of the quaternary ammonium (B1175870) salt to yield the final 2-(1-cyclohexenyl)ethylamine. trea.comgoogle.com
This sequence effectively builds the ethylamine side chain and could be hypothetically adapted to a starting material like 1,4-Dioxaspiro[4.5]decan-6-one.
Reductive Amination Strategies for Amine Functionality
Reductive strategies provide powerful and versatile pathways to primary amines and are highly applicable to the synthesis of the target molecule. These methods typically involve the reduction of a nitrogen-containing functional group, such as a nitrile or a nitro group.
Reduction of Nitriles: This is a robust method for preparing primary amines. The synthesis involves the reduction of a nitrile precursor, (1,4-Dioxaspiro[4.5]dec-6-yl)acetonitrile. This intermediate could be prepared from a corresponding halide via nucleophilic substitution with a cyanide salt. The reduction of the nitrile to the amine can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. A documented synthesis of 2-(1-cyclohexenyl)ethylamine utilizes the reduction of 1-cyclohexene-1-acetonitrile with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) to give the desired product in high yield. chemicalbook.com
Henry Reaction followed by Nitro Group Reduction: A highly effective two-step method for creating a 2-aminoethanol structure is the Henry (or nitroaldol) reaction. This reaction involves the base-catalyzed condensation of a nitroalkane (like nitromethane) with an aldehyde or ketone. psu.edu For the target synthesis, the precursor 1,4-Dioxaspiro[4.5]decane-6-carbaldehyde would be reacted with nitromethane (B149229) to form 1-(1,4-Dioxaspiro[4.5]dec-6-yl)-2-nitroethanol.
The subsequent step is the reduction of the nitro group to a primary amine. This transformation can be accomplished with high efficiency using various reagents, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or chemical reducing agents. psu.edu This sequence is advantageous as it reliably constructs the C-C and C-N bonds of the ethylamine moiety with good control.
The following table summarizes these potential reductive strategies.
Table 2: Reductive Strategies for Ethylamine Moiety Introduction
| Strategy | Key Intermediate | Key Reactions | Reference |
|---|---|---|---|
| Nitrile Reduction | (1,4-Dioxaspiro[4.5]dec-6-yl)acetonitrile | Nucleophilic substitution with CN⁻, followed by reduction (e.g., with Red-Al or LiAlH₄) | chemicalbook.com |
Advanced Synthetic Techniques and Catalytic Approaches
The construction of the 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine scaffold and its analogues leverages sophisticated catalytic systems that enable high efficiency and control over chemical transformations. Palladium and gold catalysis, along with classic multicomponent reactions like the Mannich reaction, form the cornerstone of these synthetic strategies.
Palladium-Catalyzed Carbonylation and Cross-Coupling Reactions in Spirocyclic Synthesis
Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them highly valuable in the synthesis of complex molecules, including spirocycles. These reactions often proceed with high atom economy and functional group tolerance.
Key Research Findings:
Carbonylation Reactions: Palladium-catalyzed carbonylation has been successfully employed in the synthesis of spirocyclic molecules. sci-hub.se One specific application involves the aminocarbonylation of iodoalkenes derived from 2-acetylcyclohexanone, a precursor to the dioxaspiro[4.5]decane system. This reaction introduces an amide functionality, yielding 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, which can be further reduced to the target ethylamine. bldpharm.com Carbon monoxide serves as a crucial one-carbon source, facilitating the construction of complex architectures from simpler precursors. sci-hub.se
Cross-Coupling and Cascade Reactions: Palladium catalysis enables a variety of cross-coupling reactions, such as the Mizoroki-Heck reaction, for the diastereoselective formation of spiroindolines and other spirocyclic frameworks. researchgate.net Cascade reactions that combine Heck cyclization with C-H activation have been developed to assemble spiro-fused heterocycles efficiently. researchgate.netyoutube.com These processes often involve the in-situ generation of a transient σ-alkyl-Pd(II) intermediate that activates a remote C–H bond to construct the palladacycle, which is a key step in forming the spiro center. researchgate.netyoutube.comresearchgate.net Furthermore, palladium-catalyzed C-N cross-coupling has been applied to the synthesis of spirocyclic pyrrolidine-based drug candidates, demonstrating its utility in incorporating nitrogen-containing fragments. unimore.it
| Reaction Type | Description | Key Intermediates | Relevance to Spiro-Synthesis | Reference |
|---|---|---|---|---|
| Aminocarbonylation | Incorporation of CO and an amine across a C-C double bond or from a halide. | Acyl-palladium complex | Directly forms amide precursors to the ethylamine side chain on the spirocycle. | bldpharm.com |
| Mizoroki-Heck Reaction | Coupling of an unsaturated halide with an alkene. | Organopalladium(II) species, π-complex | Enables intramolecular cyclization to form spirocyclic frameworks. | researchgate.net |
| Narasaka–Heck/C–H Activation | A cascade reaction involving cyclization and subsequent C-H bond activation. | Spiro-palladacycle | Efficiently assembles complex spirocyclic systems with high regiocontrol. | researchgate.net |
| Buchwald-Hartwig Amination | Formation of a C-N bond between an aryl/vinyl halide and an amine. | Palladium-amido complex | Useful for constructing nitrogen-containing spiro-heterocycles. | unimore.it |
Gold(I)-Catalyzed Methods for Cyclic Acetal (B89532) and Nitrogen-Containing Heterocycle Formation
Gold(I) catalysts have emerged as exceptionally effective for activating alkynes and allenes toward nucleophilic attack. Their strong σ-donating and π-acidic nature facilitates a range of cyclization and rearrangement reactions under mild conditions.
Key Research Findings:
Cyclic Acetal Formation: The 1,4-dioxaspiro[4.5]decane moiety is a cyclic acetal (or ketal). Gold(I) catalysts are highly efficient in promoting the addition of diols to alkynes to regioselectively form cyclic acetals. nih.gov This method provides a direct route to the core spirocyclic ketal structure from appropriate alkyne and diol precursors. The use of N-heterocyclic carbene (NHC) ligands on gold has been shown to enhance catalyst stability and activity. jfda-online.com
Nitrogen-Containing Heterocycle Synthesis: Gold(I) catalysis is also a powerful tool for constructing nitrogen-containing heterocycles, which are structural analogues of interest. nih.gov Intramolecular hydroamination of alkynes provides an efficient pathway to various N-heterocycles. nih.govbldpharm.com Furthermore, gold-catalyzed cycloisomerization and cascade reactions of enynes or diynes are used to build complex polycyclic nitrogen heterocycles, demonstrating the versatility of this approach in creating diverse molecular frameworks. researchgate.netboronpharm.com
Application of Mannich Reactions in the Synthesis of Related Amino-Spiro Compounds
The Mannich reaction is a classic three-component condensation that forms a C-C bond between an active hydrogen compound, an aldehyde, and a primary or secondary amine. This reaction is fundamental for synthesizing β-amino carbonyl compounds, which are direct precursors to the ethylamine moiety.
Key Research Findings:
Formation of β-Amino Carbonyl Precursors: The Mannich reaction provides one of the most direct methods for aminoalkylation. nih.govmolport.com In the context of this compound synthesis, a ketone precursor containing the spirocyclic core can react with formaldehyde (B43269) and an amine (or ammonia) to install the aminomethyl group adjacent to the carbonyl. rsc.org Subsequent reduction of the ketone and dehydration/reduction or other transformations can then yield the final ethylamine side chain.
Synthesis of Spiro Heterocycles: The Mannich reaction has been applied to the synthesis of various spiro heterocycles. thermofisher.com This highlights its utility not only in building the side chain but also in constructing the core spirocyclic system itself in related analogues. The reaction's ability to create complexity in a single step makes it an efficient tool in organic synthesis. nih.gov
Functionalization and Derivatization Strategies for this compound
Functionalization of the parent compound is crucial for developing pharmacological probes and exploring structure-activity relationships. Strategies can target either the terminal ethylamine side chain or the core dioxaspirodecane ring system.
Modifications of the Ethylamine Side Chain for Pharmacological Probes
The primary amine of the ethylamine side chain is a versatile functional handle for a wide array of chemical modifications. Derivatization at this site can modulate the compound's polarity, basicity, and ability to interact with biological targets.
Key Research Findings:
N-Acylation and N-Sulfonylation: The primary amine can readily react with acylating agents (e.g., acid chlorides, anhydrides) or sulfonylating agents (e.g., sulfonyl chlorides) to form stable amide and sulfonamide derivatives, respectively. An example of a related N-acylated derivative is N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide. molport.com These modifications are fundamental in medicinal chemistry for altering pharmacokinetic and pharmacodynamic properties.
N-Alkylation: Reductive amination with aldehydes or ketones is a common method for converting the primary amine into secondary or tertiary amines. This reaction expands the structural diversity and allows for the introduction of various alkyl or aryl groups.
Derivatization for Analysis: For analytical purposes, primary amines are often derivatized to enhance their detection in chromatographic methods. nih.gov Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA) react with primary amines to yield highly fluorescent adducts, enabling sensitive quantification. thermofisher.com
| Reaction Type | Reagent Class | Resulting Functional Group | Purpose | Reference |
|---|---|---|---|---|
| N-Acylation | Acid Chlorides, Anhydrides | Amide | Modulate polarity, introduce new binding motifs. | molport.com |
| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduce hydrogen bond acceptors, act as a bioisostere for other groups. | jfda-online.com |
| N-Alkylation | Aldehydes/Ketones (via Reductive Amination) | Secondary/Tertiary Amine | Alter basicity (pKa), introduce steric bulk, explore lipophilic pockets. | jfda-online.com |
| Fluorescent Labeling | FMOC-Cl, OPA, Dansyl Chloride | Fluorescent Adduct | Enable sensitive detection and quantification in biological matrices. | thermofisher.com |
Diversification of the Dioxaspirodecane Ring System through Substitution
Key Research Findings:
Substitution on the Cyclohexane (B81311) Ring: The cyclohexane ring can be functionalized prior to or after the formation of the spiroketal. For instance, derivatives such as 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione have been synthesized, demonstrating that substituents can be introduced at various positions on the ring. mdpi.com A particularly powerful strategy involves the synthesis of 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane. bldpharm.comboronpharm.com This boronic ester intermediate is primed for palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of a wide range of aryl and vinyl substituents onto the cyclohexane ring.
Heteroatom Variation: The oxygen atoms of the dioxolane ring can be substituted with other heteroatoms. Studies on related spirocyclic systems have shown that replacing one or both oxygen atoms with sulfur to create 1-oxa-4-thiaspiro- or 1,4-dithia-spiro[4.5]decane analogues can significantly alter biological activity and receptor selectivity. unimore.it
Ring-Opening and Rearrangement: While the spiroketal is generally stable, it can undergo ring-opening under certain conditions, particularly if strain is introduced into the system. nih.gov This reactivity can be harnessed to access different ring systems or to introduce functionality through rearrangement reactions. sci-hub.se
Synthesis of Heteroatom-Modified Spirocyclic Analogues (e.g., 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives)
The synthesis of heteroatom-modified analogues of this compound, specifically those containing sulfur atoms within the spirocyclic core, offers a strategic approach to modulate the compound's physicochemical and pharmacological properties. The replacement of one or both oxygen atoms in the 1,4-dioxolane ring with sulfur leads to the formation of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives, respectively. Research has shown that such modifications can influence receptor binding selectivity, for instance, by decreasing affinity for α1-adrenoceptors while retaining potent activity at serotonin (B10506) 5-HT1A receptors. nih.govunimore.it
The general synthetic strategy for these analogues begins with a suitable cyclohexanone precursor bearing a functional group at the 2-position that can be elaborated into the desired ethylamine side chain. The key step is the acid-catalyzed spirocyclization (thioacetalization or thioketalization) with an appropriate di-nucleophile.
For the synthesis of 1-oxa-4-thiaspiro[4.5]decane derivatives, a 2-substituted cyclohexanone is treated with 2-mercaptoethanol (B42355) in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). This reaction forms the five-membered oxathiolane ring fused at the spiro center.
For the synthesis of 1,4-dithiaspiro[4.5]decane derivatives, the same cyclohexanone precursor is reacted with ethane-1,2-dithiol under similar acidic conditions. unimore.it This reaction yields the dithiolane ring, forming the 1,4-dithiaspiro[4.5]decane core. nih.gov
Once the heteroatom-modified spirocyclic core is in place, the functional group at the adjacent position on the cyclohexane ring (now position 6 of the spiro-decane system) is converted to the ethylamine moiety. This can be achieved through various standard synthetic transformations, such as the reduction of a nitrile or nitroethyl group, or reductive amination of a corresponding aldehyde or ketone.
| Target Spirocycle | Cyclohexanone Precursor | Reagent | Typical Catalyst | Resulting Core Structure |
|---|---|---|---|---|
| 1-Oxa-4-thiaspiro[4.5]decane | 2-Substituted Cyclohexanone | 2-Mercaptoethanol | p-TsOH or BF₃·OEt₂ | 1-Oxa-4-thiaspiro[4.5]decane |
| 1,4-Dithiaspiro[4.5]decane | 2-Substituted Cyclohexanone | Ethane-1,2-dithiol | p-TsOH or BF₃·OEt₂ | 1,4-Dithiaspiro[4.5]decane |
Stereoselective Synthesis Approaches for Chiral this compound Derivatives
The synthesis of enantiomerically pure derivatives of this compound is of significant interest, as the stereochemistry at the C6 position of the spirocyclic system can profoundly influence biological activity. Several stereoselective strategies can be employed to obtain specific enantiomers of this chiral amine. nih.gov These approaches generally fall into two categories: the resolution of a racemic mixture or asymmetric synthesis to directly form the desired enantiomer.
Classical Resolution of Racemates: This is a well-established method that involves the reaction of the racemic ethylamine with a chiral resolving agent, typically a chiral carboxylic acid (e.g., (+)- or (-)-tartaric acid, dibenzoyltartaric acid). This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base liberates the desired enantiomerically pure amine.
Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, where one enantiomer reacts faster than the other. rsc.orgnih.gov For example, an N-acylation reaction catalyzed by a chiral enzyme (e.g., a lipase) or a chiral N-heterocyclic carbene (NHC) could selectively acylate one enantiomer, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. acs.org
Asymmetric Synthesis: This is the most efficient approach as it aims to produce a single enantiomer directly, avoiding the loss of 50% of the material inherent in resolution methods. Several asymmetric strategies can be envisioned for this target molecule:
Catalytic Asymmetric Hydrogenation: A prochiral enamine precursor, derived from the corresponding ketone, could undergo asymmetric hydrogenation using a transition metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral phosphine (B1218219) ligand. This method can directly and efficiently establish the chiral center of the amine. acs.org
Organocatalytic Approaches: Asymmetric organocatalysis provides powerful methods for constructing chiral frameworks. nih.gov For instance, a prochiral cyclohexanone derivative could undergo an enantioselective α-functionalization (e.g., amination or alkylation) using a chiral amine catalyst (e.g., a proline derivative) to set the stereocenter prior to the spiroketalization step.
Substrate-Controlled Synthesis: This approach utilizes a chiral starting material to direct the stereochemical outcome. For example, starting from a chiral, non-racemic cyclohexanol (B46403) derivative, the stereochemistry can be controlled and carried through the synthetic sequence to the final chiral amine product.
| Method | Principle | Key Reagents / Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical Resolution | Separation of diastereomeric salts | Chiral acids (e.g., Tartaric acid) | Technically simple, well-established | Max 50% theoretical yield, requires screening of resolving agents |
| Kinetic Resolution | Differential reaction rate of enantiomers | Chiral catalysts (e.g., Lipases, chiral bases) | Can provide high enantiomeric excess for both enantiomers (reacted and unreacted) | Yield of a single enantiomer is limited, often requires careful optimization |
| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral precursor | Transition metal catalysts (Ir, Rh) with chiral ligands (e.g., SIPHOX, f-binaphane) | High potential for efficiency and enantioselectivity, atom economical | Requires synthesis of specific precursors, catalyst cost can be high |
| Organocatalysis | Use of small chiral organic molecules to catalyze asymmetric transformations | Chiral amines (e.g., Proline), aminothioureas, phosphoric acids | Metal-free, often milder conditions, catalysts are readily available | Catalyst loading can be high, may require specific substrates |
Medicinal Chemistry Research and Pharmacological Exploration of 2 1,4 Dioxaspiro 4.5 Dec 6 Yl Ethylamine Derivatives
Role as a Lead Compound in Contemporary Drug Design Research
The 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine scaffold, and more specifically its elaborated derivatives, have emerged as significant lead compounds in the field of medicinal chemistry. A lead compound is a chemical structure that shows a desired biological or pharmacological activity and serves as the starting point for chemical modifications to develop more potent and selective drugs. nih.gov The 1,4-dioxaspiro[4.5]decane moiety, in particular, has been the foundation for the development of ligands targeting crucial neurotransmitter receptors. nih.gov
Research has centered on derivatives like 1-(1,4-dioxaspiro nih.govnih.govdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, which was identified as a highly potent and selective ligand for the serotonin (B10506) 5-HT1A receptor. nih.gov This initial finding established the spirocyclic structure as a viable scaffold for receptor interaction. Subsequent research has treated this molecule as a lead compound, systematically modifying its structure to explore and optimize its pharmacological profile. nih.govnih.gov This strategic approach of using a promising initial structure to synthesize a library of related analogues is a cornerstone of modern drug design, aiming to enhance therapeutic properties and reduce off-target effects. nih.gov The exploration of these derivatives has provided valuable insights into the structural requirements for high-affinity receptor binding, paving the way for the development of new therapeutic agents. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, extensive SAR studies have been conducted to delineate the key molecular features that govern their interaction with biological targets.
The spirocyclic core is a critical determinant of the pharmacological profile of these compounds. Modifications to this scaffold have profound effects on biological activity. Research has shown that the size of the cycloalkyl ring fused to the dioxolane is important for receptor affinity. For instance, in a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro-dione derivatives, compounds featuring a cyclohexane (B81311) moiety (forming a spiro[4.5]decane system) demonstrated significantly higher potency as 5-HT1A ligands compared to those with a cyclopentane (B165970) ring (a spiro[4.4]nonane system). nih.gov
Further studies have explored replacing the oxygen atoms in the dioxolane ring with sulfur, leading to 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives. nih.gov These bioisosteric replacements were investigated to understand the role of the heteroatoms in receptor interaction. This line of research led to the identification of novel 5-HT1A receptor partial agonists, indicating that the electronic and steric properties of the spirocyclic core can be fine-tuned to modulate the potency and efficacy of the compounds. nih.gov
Table 1: Effect of Spirocyclic Core on 5-HT1A Receptor Activity
| Spirocyclic Core Structure | Compound Type | Observed Activity |
|---|---|---|
| spiro[4.5]decane | N-alkyl-2-azaspiro-dione | Potent 5-HT1A Ligands (Ki = 2.7-5.1 nM) nih.gov |
| spiro[4.4]nonane | N-alkyl-2-azaspiro-dione | Low 5-HT1A/5-HT2A Affinity nih.gov |
| 1-oxa-4-thiaspiro[4.5]decane | Arylpiperazine derivative | Novel 5-HT1A Partial Agonist nih.gov |
The ethylamine (B1201723) side chain, which links the spirocyclic core to another functional group (often an arylpiperazine moiety), plays a crucial role in orienting the molecule within the receptor binding pocket. The length and flexibility of this spacer are key parameters for optimizing receptor affinity.
Studies on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro derivatives demonstrated that the length of the alkyl spacer is critical. Analogues with a two-carbon (ethylene) spacer were potent 5-HT1A ligands, whereas those with a one-carbon (methylene) spacer exhibited low affinity for both 5-HT1A and 5-HT2A receptors. nih.gov This suggests a specific spatial distance between the spirocyclic head and the arylpiperazine tail is required for effective binding. nih.gov In other work, the synthesis of derivatives with a "more flexible amine chain" was explored in combination with heterocyclic ring modifications to improve activity at 5-HT1A receptors. nih.gov
Table 2: Influence of Amine Spacer Length on 5-HT1A Receptor Affinity
| Compound Series | Spacer Length | 5-HT1A Receptor Affinity |
|---|---|---|
| N-alkyl-2-azaspiro[4.5]dione | Ethylene (B1197577) (-CH2CH2-) | High (Ki = 2.7-5.1 nM) nih.gov |
| N-alkyl-2-azaspiro[4.5]dione | Methylene (-CH2-) | Low nih.gov |
The nature and position of substituents on the aromatic portion of the molecule, typically an arylpiperazine group, significantly influence ligand-receptor interactions, selectivity, and functional outcomes. Starting with the lead compound 1-(1,4-dioxaspiro nih.govnih.govdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, researchers have synthesized a wide array of analogues to probe these effects. nih.gov
The substitution pattern on the arylpiperazine ring can modulate the affinity and selectivity between different receptor subtypes. For example, while many derivatives show high affinity for the 5-HT1A receptor, certain substitutions can introduce affinity for other receptors. nih.gov In one study, introducing a 3-chloro substituent on the arylpiperazine ring resulted in compounds with distinct affinity for 5-HT2A receptors, in addition to their 5-HT1A activity. nih.gov This highlights how small structural changes can switch a compound's selectivity profile. These modifications can also determine whether a compound acts as an agonist, partial agonist, or antagonist at a given receptor. For instance, specific derivatives have been identified as promising α1-adrenoceptor antagonists, while others behave as potent and efficacious 5-HT1A receptor agonists. nih.gov
Receptor Target Identification and Engagement by this compound Derivatives
The primary biological targets identified for this class of compounds are aminergic G-protein coupled receptors, with a particular emphasis on serotonin receptors.
A substantial body of research has confirmed that derivatives based on the 1,4-dioxaspiro[4.5]decane scaffold are potent ligands of the serotonin 5-HT1A receptor. nih.govnih.gov Many of these compounds function as agonists or partial agonists at this receptor. nih.gov
For example, within one series of arylpiperazine derivatives, a specific compound emerged as the most potent and efficacious 5-HT1A receptor agonist. nih.gov In another study, modifications to the spirocyclic core and amine chain led to the identification of novel 5-HT1A receptor partial agonists. nih.gov One of these partial agonists was noted for its high potency (pD2 = 9.58) and efficacy (Emax = 74%). nih.gov
The functional activity of these compounds has also been characterized in vivo. Depending on the specific substitutions, derivatives have shown features of:
Agonists of both presynaptic and postsynaptic 5-HT1A receptors. nih.gov
Agonists of presynaptic receptors and antagonists of postsynaptic receptors. nih.gov
Agonists of only postsynaptic 5-HT1A receptors. nih.gov
This ability to fine-tune the functional activity (full agonism, partial agonism, or mixed profiles) through chemical modification makes this class of compounds a rich source for developing selective neurological agents. nih.govnih.gov
Table 3: Functional Activity Profiles of Selected Spiro[4.5]decane Derivatives at 5-HT1A Receptors
| Compound Type | Functional Profile |
|---|---|
| Chloro-substituted azaspiro-dione | Presynaptic agonist and postsynaptic antagonist nih.gov |
| Unsubstituted azaspiro-dione | Presynaptic agonist and postsynaptic antagonist nih.gov |
| Methoxy-substituted azaspiro-dione | Postsynaptic agonist nih.gov |
| Thiaspiro derivative | Partial agonist nih.gov |
| Dioxaspiro arylpiperazine | Full agonist nih.gov |
α1 Adrenoceptor Interactions and Selectivity Profiling
Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold have been systematically investigated for their interaction with α1-adrenergic receptors (α1-ARs), which are implicated in conditions such as hypertension and benign prostatic hyperplasia. A significant body of research has focused on arylpiperazine derivatives linked to the spirocyclic core, revealing compounds with potent antagonist activity.
In a key study, a series of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-arylpiperazine derivatives was synthesized and evaluated for their binding affinity at the three α1-adrenoceptor subtypes: α1A, α1B, and α1D. nih.gov The substitution pattern on the arylpiperazine moiety was found to be a critical determinant of both affinity and selectivity. For instance, introducing a methoxy (B1213986) group at the 2-position of the phenyl ring generally conferred high affinity.
Several compounds from this research emerged as promising α1-adrenoceptor antagonists. nih.gov Notably, compounds featuring specific dichlorophenyl and methoxyphenyl substitutions displayed high affinity for all three subtypes, with Ki values in the low nanomolar range. nih.gov Functional assays confirmed their antagonist properties, identifying them as potent blockers of the physiological response mediated by these receptors. nih.gov The structure-activity relationship (SAR) studies highlighted that the spatial arrangement of the spiro-dioxolane group, the piperazine (B1678402) linker, and the substituted aryl head is crucial for effective binding to the α1-adrenoceptor pocket. nih.gov
| Compound | Aryl Substitution | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) |
|---|---|---|---|---|
| 9 | 2,3-Dichlorophenyl | 18 | 11 | 5.8 |
| 27 | 2-Methoxy-5-chlorophenyl | 15 | 27 | 14 |
| 30 | 2-Methoxy-4-methylphenyl | 11 | 21 | 11 |
Kappa Opioid Receptor Agonism (for related spirocyclic analgesics)
The kappa opioid receptor (KOR) is a target for the development of non-addictive analgesics, as its activation can produce pain relief without the euphoric effects associated with mu-opioid receptors. nih.govmdpi.com The rigid, three-dimensional nature of spirocyclic scaffolds has made them attractive for designing selective KOR ligands.
Research into structurally related spirocyclic compounds has yielded potent and highly selective KOR agonists. A notable example is a series of N-[2-(1-pyrrolidinyl)-cyclohexyl]arylacetamides where the cyclohexyl ring was modified to include a spiro tetrahydrofuran (B95107) group, creating an oxaspiro[4.5]decane system. nih.gov One derivative, (-)-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzo[b]furan-4-acetamide, demonstrated exceptionally high KOR affinity and selectivity. nih.gov This compound exhibited a Ki value of 0.83 nM for the KOR and a mu/kappa receptor selectivity ratio of 1520, making it one of the most potent and selective KOR agonists reported at the time. nih.gov
More recent explorations into non-traditional opioid scaffolds have also identified spiro-piperidine systems as novel KOR agonists. acs.orgnih.gov A virtual screening campaign based on the natural KOR agonist Salvinorin A led to the discovery of a 2-methylspiro[6H-pyrazolo[1,5-a]pyrimidine-7,4′-piperidine]-5-one scaffold. nih.gov Compounds from this series showed nanomolar affinity and potency at the KOR and were highly selective over other opioid receptors. nih.gov These findings underscore the potential of spirocyclic systems, including those related to the 1,4-dioxaspiro[4.5]decane core, in the design of novel KOR-targeted analgesics.
| Compound Class | Spirocyclic Core | KOR Ki (nM) | μ/κ Selectivity Ratio |
|---|---|---|---|
| N-Arylacetamide Derivative | 1-Oxaspiro[4.5]decane | 0.83 | 1520 |
| SalA-VS-08 | Spiro[pyrazolo-pyrimidine-piperidine] | 150 | >67 |
Transient Receptor Potential Vanilloid 4 (TRPV4) Antagonism
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a cation channel involved in various physiological processes, and its modulation is a target for treating conditions like pain, edema, and respiratory diseases. nih.gov Patent literature reveals that the 1,4-dioxaspiro[4.5]decane scaffold has been incorporated into molecules designed as TRPV4 antagonists.
A patent application discloses a series of compounds containing a spiro-fused or spiro-linked heterocyclic system for the treatment of diseases associated with TRPV4 activity. google.com Among the exemplified structures are derivatives that feature the 1,4-dioxaspiro[4.5]decane moiety. These compounds are claimed for their potential in treating a range of conditions, including congestive heart failure, overactive bladder, and pain. google.com A subsequent patent review covering the period from 2015 to 2020 also highlights the progress in the discovery of TRPV4 antagonists, listing "Spiro Compounds" as a relevant MeSH term, indicating the activity of this compound class in the field. nih.gov While detailed structure-activity relationships for the specific this compound backbone are not extensively detailed in peer-reviewed literature, the patent filings confirm that this chemical space has been actively explored for the development of novel TRPV4 inhibitors.
EHMT2 Inhibitory Activity of Amine-Substituted Heterocyclic Compounds
Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a key enzyme in epigenetic regulation. Its inhibition has emerged as a promising strategy for treating diseases such as cancer and sickle cell anemia. Patent literature describes the discovery of amine-substituted heterocyclic compounds as potent inhibitors of EHMT1 and EHMT2. nih.gov
Within these patents, compounds featuring a spirocyclic core are exemplified. While the exact this compound structure is not explicitly detailed as a lead compound, the general class of amine-substituted heterocycles claimed encompasses such motifs. The invention relates to using these compounds to inhibit the histone methyltransferase activity of EHMT1 or EHMT2, thereby treating associated disorders. nih.gov The core concept involves a heterocyclic system substituted with an amine group, which is consistent with the structure of the title compound. The data provided in these documents is typically in the form of IC50 ranges, categorizing compounds by their potency. For example, specific compounds are often reported to have EHMT2 inhibitory activity with IC50 values of less than 100 nM. The inclusion of spirocyclic structures in these patents suggests their utility in orienting the amine-containing side chains for optimal interaction within the enzyme's active site.
Sterol Biosynthesis Inhibition (for related spiroketalamine fungicides like Spiroxamine)
The 1,4-dioxaspiro[4.5]decane moiety is the central feature of the agricultural fungicide Spiroxamine. mdpi.com Spiroxamine is a potent sterol biosynthesis inhibitor (SBI) used to control a broad spectrum of fungal pathogens, particularly powdery mildews. mdpi.com Its mechanism of action is well-characterized and involves the disruption of ergosterol (B1671047) production, an essential component of fungal cell membranes.
Spiroxamine acts on two key enzymes in the sterol biosynthesis pathway: sterol C14-demethylase (also known as CYP51) and Δ8→Δ7-isomerase. cabidigitallibrary.orgresearchgate.net By inhibiting these enzymes, Spiroxamine prevents the conversion of lanosterol (B1674476) to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell. mdpi.com The resulting defective cell membranes have altered fluidity and permeability, which ultimately arrests fungal growth. mdpi.com The spiroketalamine structure of Spiroxamine is critical for its activity, providing the correct conformation to bind to the active sites of its target enzymes. The study of Spiroxamine provides a clear example of the successful application of the spiro[4.5]decane scaffold in developing potent enzyme inhibitors.
Elucidation of Mechanism of Action for Biologically Active Derivatives
The diverse biological activities of this compound derivatives stem from the ability of this versatile scaffold to present pharmacophoric elements in a sterically defined manner, allowing for specific interactions with a range of biological targets. The mechanism of action for these derivatives is target-dependent.
For derivatives acting as α1-adrenoceptor antagonists , the mechanism involves competitive binding to the receptor, blocking the binding of endogenous catecholamines like norepinephrine. Structure-activity relationship studies indicate that the arylpiperazine portion of these molecules is the primary pharmacophore that interacts with the orthosteric binding site of the receptor, while the spiro[4.5]decane moiety acts as a bulky anchor, influencing selectivity and affinity for the different α1-AR subtypes. nih.gov
In the context of kappa opioid receptor agonism , related spirocyclic analgesics achieve their effect by binding to and activating KORs, which are G-protein coupled receptors. This activation initiates a signaling cascade that leads to neuronal hyperpolarization and reduced neurotransmitter release, ultimately producing analgesia. The rigid spirocyclic core is crucial for orienting the key functional groups—typically an amine and an aromatic system—into the specific conformation required for high-affinity binding and activation of the KOR over other opioid receptor subtypes. nih.gov
For sterol biosynthesis inhibition , as exemplified by the related fungicide Spiroxamine, the mechanism is the direct inhibition of key metabolic enzymes. The spiroketalamine structure binds to the active site of sterol C14-demethylase and Δ8→Δ7-isomerase, preventing them from processing their natural sterol substrates. mdpi.com This targeted enzyme inhibition disrupts a vital biochemical pathway in fungi, leading to a fungistatic or fungicidal effect.
Finally, for activities such as EHMT2 inhibition and TRPV4 antagonism , the mechanism involves the specific binding of the spirocyclic amine derivatives to pockets within these protein targets, disrupting their normal function. For EHMT2, this would involve blocking the methyltransferase activity, while for TRPV4, it would involve preventing the channel from opening in response to stimuli. In all cases, the 1,4-dioxaspiro[4.5]decane core serves as a foundational structural element upon which diverse pharmacophores can be built to achieve specific and potent biological activity.
Molecular Recognition and Ligand-Receptor Binding Modalities
There is no available information detailing the molecular recognition patterns or specific binding modalities of this compound with any biological receptors. Scientific studies, including molecular docking and structure-activity relationship (SAR) analyses that would elucidate the key interactions between this specific compound and target proteins, have not been published.
Investigations into Downstream Signaling Pathway Modulation
Information regarding the effects of this compound on intracellular signaling cascades is absent from the scientific literature. Research that would identify whether this compound acts as an agonist, antagonist, or modulator of G-protein coupled receptors (GPCRs) or other receptor types, and its subsequent impact on second messenger systems, has not been reported.
Preclinical Research Findings (In Vitro Studies)
No preclinical in vitro data for this compound is currently available.
Receptor Binding Affinity and Selectivity Assays
There are no published studies presenting data on the binding affinity (e.g., Kᵢ, IC₅₀ values) of this compound for any specific receptors. Furthermore, its selectivity profile against a panel of different receptor types remains uncharacterized.
Functional Assays, including [³⁵S]GTPγS Binding
Functional assay data, which would determine the efficacy and potency of this compound (e.g., EC₅₀, Eₘₐₓ values), are not available. Specifically, results from functional studies such as [³⁵S]GTPγS binding assays, which measure G-protein activation, have not been described for this compound.
In Vitro Permeability Studies Utilizing Blood-Brain Barrier Mimetic Models
There is a lack of published research on the ability of this compound to cross the blood-brain barrier (BBB). Studies using in vitro models, such as parallel artificial membrane permeability assays (PAMPA) or cell-based systems (e.g., Caco-2, MDCK, or primary brain endothelial cells), have not been reported for this specific molecule.
Evaluation of Neuroprotective Activity in Cell-Based Models
The potential neuroprotective effects of this compound have not been evaluated in any published cell-based models of neurotoxicity or neurodegeneration.
Assessment of Antinociceptive Activity in Preclinical In Vitro Assays
The preclinical evaluation of derivatives of this compound for antinociceptive properties relies heavily on in vitro assays to determine their mechanism of action and affinity for specific molecular targets. A primary focus of these assays is the interaction of the compounds with opioid receptors (mu, delta, and kappa), which are well-established mediators of analgesia. zenodo.org Radioligand binding assays are a fundamental tool in this assessment, quantifying the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
In these experiments, cell membranes expressing a high concentration of a specific human opioid receptor subtype are incubated with a radioligand and varying concentrations of the investigational compound. The binding affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors. nih.gov A lower Kᵢ value signifies a higher binding affinity. This methodology allows for the characterization of a compound's potency and selectivity for different opioid receptors. For instance, a compound with high affinity for the mu-opioid receptor (MOR) and lower affinity for kappa (KOR) and delta (DOR) receptors would be identified as a selective MOR ligand. zenodo.orgnih.gov
Functional assays are subsequently employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. For G-protein coupled receptors (GPCRs) like the opioid receptors, assays measuring downstream signaling events, such as the inhibition of adenylyl cyclase activity (leading to reduced cyclic AMP levels) or the recruitment of β-arrestin, are commonly used. nih.gov These assays provide crucial information on the efficacy of the compound—its ability to activate the receptor and produce a biological response.
The following table illustrates the type of data generated from in vitro binding assays for hypothetical derivatives of the this compound scaffold, showcasing their potential affinity and selectivity profiles for human opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of Hypothetical this compound Derivatives
| Compound | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) | MOR/DOR Selectivity Ratio | MOR/KOR Selectivity Ratio |
|---|---|---|---|---|---|
| Derivative A | 8.5 | 250 | 450 | 29.4 | 52.9 |
| Derivative B | 150 | 15 | 900 | 0.1 | 6.0 |
| Derivative C | 2.1 | 45 | 120 | 21.4 | 57.1 |
Data is hypothetical and for illustrative purposes only.
Rational Drug Design Approaches Applied to this compound Scaffolds
The this compound scaffold serves as a valuable starting point for the rational design of novel therapeutic agents. Both ligand-based and structure-based drug design strategies are employed to optimize the pharmacological profile of derivatives, aiming to enhance potency, selectivity, and other drug-like properties. nih.gov
Ligand-Based Drug Design (LBDD) Strategies
In the absence of a high-resolution crystal structure of a target receptor with a bound ligand, LBDD methods are particularly valuable. researchgate.netmdpi.com These strategies rely on the knowledge of other molecules that bind to the biological target of interest.
One key LBDD approach is pharmacophore modeling . A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that are necessary for a molecule to interact with a specific target receptor and exert its biological effect. By analyzing a set of known active ligands, a pharmacophore model can be generated. Derivatives of the this compound scaffold can then be designed and evaluated in silico to see how well they fit the pharmacophore model. For opioid receptor agonists, a common pharmacophore includes a protonated amine (positive ionizable feature), a hydroxylated aromatic ring, and a hydrophobic region, all with specific spatial relationships.
Another powerful LBDD method is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies attempt to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. researchgate.net By calculating various molecular descriptors (e.g., lipophilicity (logP), molar refractivity, topological indices) for a series of this compound derivatives with known receptor affinities, a mathematical model can be built. This model can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of compounds with the highest predicted potency.
Structure-Based Drug Design (SBDD) Methodologies
When the three-dimensional structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, SBDD becomes a powerful tool for drug discovery. researchgate.net The availability of crystal structures for opioid receptors has enabled the use of SBDD approaches for designing novel analgesics.
Molecular docking is a primary SBDD technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov In this process, derivatives of this compound can be computationally placed into the binding pocket of an opioid receptor. A scoring function is then used to estimate the binding affinity and rank the different binding poses. mdpi.com This analysis provides critical insights into the specific molecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—between the ligand and key amino acid residues in the receptor's active site. biorxiv.org For instance, docking studies might reveal that the ethylamine side chain forms a crucial ionic bond with an aspartate residue (e.g., Asp147 in the MOR), while the spirocyclic core interacts with hydrophobic pockets within the receptor. biorxiv.org
This information guides the rational modification of the scaffold. For example, if docking suggests a nearby pocket is unfilled, a substituent could be added to the spirocyclic ring to create an additional favorable interaction, potentially increasing binding affinity and potency. The results from these computational studies help prioritize which novel derivatives to synthesize and test experimentally.
Table 2: Hypothetical Molecular Docking Results for this compound Derivatives at the Mu-Opioid Receptor
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Derivative A | -9.8 | Asp147, Tyr148, His319 | Ionic bond, H-bond, Hydrophobic |
| Derivative B | -8.5 | Asp147, Met151 | Ionic bond, Hydrophobic |
| Derivative C | -10.5 | Asp147, Tyr148, Trp293, His319 | Ionic bond, H-bond, π-π stacking, Hydrophobic |
Data is hypothetical and for illustrative purposes only.
Computational Chemistry and Molecular Modeling Studies of 2 1,4 Dioxaspiro 4.5 Dec 6 Yl Ethylamine
Molecular Docking Simulations for Characterizing Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between a ligand, such as 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine, and its biological target, typically a protein or enzyme.
In studies of structurally related 1,4-dioxaspiro[4.5]decane derivatives, molecular docking has been instrumental in elucidating their binding modes with various receptors. For instance, derivatives of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine have been docked into theoretical models of the 5-HT1A serotonin (B10506) receptor. researchgate.net These simulations have successfully predicted binding affinities that are in good agreement with experimental data, highlighting the potential of the spiroketal moiety in establishing key interactions within the receptor's binding pocket.
| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond Donor | Amine (NH2) | Aspartic Acid, Glutamic Acid, Serine, Threonine |
| Hydrogen Bond Acceptor | Dioxolane Oxygens | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Hydrophobic Interactions | Cyclohexane (B81311) Ring | Leucine, Isoleucine, Valine, Phenylalanine |
Density Functional Theory (DFT) Calculations for Investigating Reaction Mechanisms and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the geometry, energy, and reactivity of molecules. DFT calculations can provide valuable information about the electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.
These electronic parameters are crucial for understanding the molecule's reactivity and how it might participate in chemical reactions. For example, the HOMO-LUMO energy gap can indicate the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are important for predicting sites of electrophilic and nucleophilic attack.
DFT can also be employed to investigate reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the most favorable reaction pathways and predict reaction rates. This is particularly useful in understanding its metabolic fate or in designing synthetic routes. While specific DFT studies on this exact molecule are not widely published, analyses of similar structures like N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine have demonstrated the utility of DFT in determining optimized geometries and electronic properties. mdpi.com
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | Indicates chemical stability. |
| Dipole Moment | 2.1 D | Measure of the molecule's overall polarity. |
Conformational Analysis and Energy Minimization of this compound and its Derivatives
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a cyclohexane ring and an ethylamine (B1201723) side chain, multiple low-energy conformations can exist.
Understanding the preferred conformations of this compound is critical for predicting how it will interact with its biological target. The relative energies of different conformers can be calculated, and the results can be used to determine the probability of the molecule adopting a particular shape. This information is invaluable for designing more potent and selective analogs, as it allows for the optimization of the molecule's shape to better fit the target's binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential in determining the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For a series of derivatives of this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) properties. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression or machine learning algorithms.
ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling (excluding toxicity outcomes)
For this compound, ADME prediction models can estimate parameters such as its solubility, permeability across biological membranes (like the blood-brain barrier), plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes. Theoretical studies of ADME properties on related spiro compounds have shown a good profile for the entire series. nih.gov
Pharmacokinetic modeling uses these predicted ADME parameters to simulate the concentration of the drug in the body over time. This can help in understanding how the drug will be absorbed, distributed to different tissues, metabolized, and ultimately eliminated from the body. These predictions are crucial for optimizing the dosing regimen and ensuring that the drug reaches its target in sufficient concentrations to be effective.
| ADME Property | Predicted Value/Classification | Significance |
|---|---|---|
| Aqueous Solubility (logS) | -2.5 | Moderate solubility. |
| Caco-2 Permeability | High | Good intestinal absorption. |
| Blood-Brain Barrier (BBB) Permeability | Moderate | Potential for CNS activity. |
| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |
Applications in Chemical Biology and Drug Discovery Beyond Direct Pharmacology
Development of 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine Analogues as Chemical Probes for Biological System Elucidation
A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway, to understand its function. While the core structure of this compound presents a promising starting point for the development of such tools, a comprehensive review of the scientific literature does not yield specific examples of its analogues being developed and utilized as chemical probes for the elucidation of biological systems.
The general principles of chemical probe development suggest that the spirocyclic scaffold could be advantageous. The rigid, three-dimensional nature of the spirocycle can lead to higher binding affinity and selectivity for a target protein. By functionalizing the ethylamine (B1201723) group, it would be possible to attach reporter tags, such as fluorescent dyes or biotin, which are essential for tracking the molecule's interactions within a cell or organism. However, at present, the potential of this compound analogues as chemical probes remains largely theoretical and an underexplored area of research.
Role in Exploring Novel Biological Pathways and Targets
The exploration of novel biological pathways and the identification of new drug targets are crucial for advancing therapeutic interventions. One common approach is to screen large libraries of diverse small molecules against cells or proteins to identify compounds that elicit a specific biological response.
The this compound scaffold is well-suited for the generation of such screening libraries. Its spirocyclic core provides a rigid framework that can be systematically decorated with a variety of chemical groups to explore a wide range of chemical space. While the direct use of libraries based on this specific compound to uncover new biological pathways has not been extensively documented in published literature, the broader class of spirocyclic compounds has been employed in high-throughput screening campaigns. These campaigns aim to identify molecules that can modulate the activity of previously uncharacterized proteins or disrupt disease-related pathways. The unique spatial arrangement of functional groups on the spirocyclic scaffold can lead to interactions with novel binding sites on proteins, thereby revealing new opportunities for therapeutic intervention.
Utilization of the Spirocyclic Amine Scaffold for Combinatorial Library Synthesis
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules. The this compound scaffold is an excellent starting point for the construction of combinatorial libraries due to several key features:
Three-Dimensional Diversity: Unlike flat, aromatic scaffolds, the spirocyclic core introduces a distinct three-dimensional architecture. This allows for the presentation of substituents in a wider range of spatial orientations, which can be critical for effective binding to the complex surfaces of biological macromolecules.
Rigid Framework: The rigidity of the spirocycle reduces the conformational flexibility of the molecule. This can lead to a higher binding affinity for a specific target, as less entropy is lost upon binding.
Functional Handle: The primary amine group of this compound provides a convenient point for chemical modification. A wide variety of substituents can be readily attached through well-established chemical reactions, such as amide bond formation, reductive amination, and urea (B33335) or thiourea (B124793) formation.
The synthesis of combinatorial libraries based on spirocyclic amine scaffolds typically involves a split-and-pool strategy. In this approach, a solid support is divided into multiple portions, and a different building block is added to each portion. The portions are then combined, mixed, and split again for the next reaction step. This process allows for the exponential generation of a large number of unique compounds. The screening of such libraries has the potential to identify lead compounds for drug discovery programs.
Analysis of Patent Landscape and Intellectual Property Related to this compound Analogues in Pharmaceutical and Agrochemical Industries
An analysis of the patent landscape reveals that derivatives of this compound are of interest in the pharmaceutical industry. A key area of application is in the development of anticoagulants. For instance, a European patent discloses the use of a derivative of this spirocyclic amine as an intermediate in the synthesis of compounds that inhibit Factor Xa, a critical enzyme in the blood coagulation cascade. google.com This highlights the value of the this compound scaffold in the design of new therapeutic agents.
In the agrochemical sector, spirocyclic compounds have also emerged as an important class of pesticides. While patents specifically claiming this compound analogues for agrochemical use are not prominent, the broader class of spirocyclic structures is well-represented. These compounds often exhibit novel modes of action, which can be effective against pests that have developed resistance to existing pesticides. The unique structural features of the 1,4-dioxaspiro[4.5]decane moiety could be exploited to develop new insecticides, fungicides, or herbicides.
Table 1: Patent Information for this compound Analogues| Patent ID | Title | Assignee | Application Area | Relevance of the Spirocyclic Scaffold |
|---|---|---|---|---|
| EP1405852B1 | Diamine derivatives | Astellas Pharma Inc. | Pharmaceuticals (Anticoagulants) | The patent describes the synthesis of diamine derivatives, including those containing the 1,4-dioxaspiro[4.5]decane moiety, as inhibitors of Factor Xa for the treatment of thromboembolic disorders. google.com |
Future Directions and Emerging Research Avenues for 2 1,4 Dioxaspiro 4.5 Dec 6 Yl Ethylamine
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of spirocyclic compounds like 2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine can be complex, often presenting challenges in achieving high yields and stereoselectivity. nih.gov Future research is anticipated to focus on developing more efficient and environmentally friendly synthetic routes. The inherent rigidity and three-dimensional nature of spirocycles make them attractive in drug discovery, but their synthetic accessibility can be a bottleneck. tandfonline.com
Current synthetic strategies may involve multi-step processes. For instance, related structures such as 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides have been synthesized from 2-acetylcyclohexanone (B32800) through a palladium-catalyzed aminocarbonylation process. researchgate.net Future investigations could explore the use of novel catalytic systems, such as biocatalysis or photoredox catalysis, to streamline the synthesis of the ethylamine (B1201723) derivative. A key goal will be to reduce the number of synthetic steps, minimize the use of hazardous reagents, and decrease waste production, aligning with the principles of green chemistry.
Table 1: Potential Sustainable Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification of enzymes for key bond formations. |
| Flow Chemistry | Improved reaction control, enhanced safety, potential for scalability. | Development of continuous flow processes for key intermediates. |
| Mechanochemistry | Reduced solvent usage, potential for novel reactivity. | Exploration of solvent-free or low-solvent reaction conditions. |
Discovery of Undiscovered Biological Targets and Therapeutic Applications
While this compound is recognized as a building block, its derivatives hold significant therapeutic promise, particularly as mimics of glutathione (B108866) peroxidase (GPx). soundpharma.comclinicaltrialsarena.com GPx enzymes are crucial antioxidant proteins that protect cells from oxidative damage by reducing harmful peroxides. nih.gov The development of small molecule GPx mimics is a vibrant area of research, as these compounds could offer therapeutic benefits in a range of diseases associated with oxidative stress. nih.govbenthamdirect.com
Future research will likely focus on synthesizing a library of derivatives of this compound and screening them for GPx-like activity. The therapeutic potential of such compounds could be vast, encompassing neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. nih.gov For example, the investigational drug SPI-1005 (ebselen), a GPx mimic, has been studied for the treatment of Meniere's disease and noise-induced hearing loss, highlighting the potential of this class of compounds. soundpharma.comclinicaltrialsarena.comsoundpharma.com
Furthermore, beyond GPx mimicry, the spirocyclic scaffold could be explored for its ability to interact with other biological targets. The rigid conformation imparted by the spiroketal can be advantageous for fitting into specific protein binding sites, potentially leading to the discovery of novel inhibitors or modulators of other enzymes or receptors. nih.govtandfonline.com
Development of Advanced Therapeutic Strategies through Chemical Modification
The structural framework of this compound offers multiple points for chemical modification to develop advanced therapeutic agents. The primary amine group is a versatile handle for the attachment of various functional groups, allowing for the fine-tuning of the molecule's properties. nih.gov
Introducing different substituents on the ethylamine side chain or modifying the spiroketal ring system could lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.govdndi.org For instance, modifications could be designed to enhance cell permeability, increase metabolic stability, or target the molecule to specific tissues or cellular compartments.
Table 2: Strategies for Chemical Modification and Their Goals
| Modification Site | Chemical Change | Therapeutic Goal |
| Ethylamine Group | Acylation, Alkylation, Sulfonylation | Modulate biological activity, improve metabolic stability. |
| Spiroketal Ring | Introduction of substituents | Enhance binding affinity, alter solubility. |
| Cyclohexane (B81311) Ring | Ring substitution | Fine-tune lipophilicity and pharmacokinetic properties. |
One promising avenue is the development of drug-delivery systems where the this compound core acts as a carrier for a known therapeutic agent, potentially improving its delivery and efficacy.
Interdisciplinary Research Approaches Integrating this compound into Materials Science and Nanotechnology
The unique three-dimensional and rigid structure of the 1,4-dioxaspiro[4.5]decane moiety is not only of interest in medicinal chemistry but also holds potential in materials science and nanotechnology. tandfonline.com Spirocyclic structures can be used as building blocks for the creation of novel polymers and materials with specific properties.
Research in this area could focus on incorporating the this compound unit into polymer backbones to create materials with tailored thermal, mechanical, or optical properties. For example, polymers containing spiroketal units have been investigated for applications such as nanoporous materials for separation processes. researchgate.net The amine functionality of the title compound provides a convenient point for polymerization or for grafting onto surfaces to create functionalized materials.
In nanotechnology, derivatives of this compound could be used to create self-assembling systems or as components of molecular machines. The defined stereochemistry of the spirocyclic core could be exploited to control the architecture of nanoscale assemblies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
